Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
Description
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS: 949153-20-2) is a bicyclic amine-carboxylate derivative with a rigid [2.2.2] bicyclooctane framework. Its molecular formula is C₁₁H₂₀ClNO₂, and it has a molecular weight of 233.74 g/mol . The compound is characterized by an ethyl ester group at position 1 and a primary amine at position 4 of the bicyclic scaffold, stabilized as a hydrochloride salt. This structural rigidity and functional group arrangement make it a valuable intermediate in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10;/h2-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNORKMTOWRWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride can be achieved through several synthetic routes. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process typically involves the use of an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities. The reaction conditions are mild and operationally simple, making it an attractive method for the synthesis of this compound.
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis to meet specific requirements . These methods ensure the compound is produced in sufficient quantities and with the desired purity for various applications.
Chemical Reactions Analysis
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of reagents such as potassium permanganate or chromium trioxide, while reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride.
Substitution reactions involving this compound often occur at the amino group or the ester moiety. These reactions can lead to the formation of various derivatives with different functional groups, which can be useful for further chemical modifications and applications.
Scientific Research Applications
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its unique bicyclic structure makes it an interesting scaffold for the development of new compounds with potential biological activities.
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways. Additionally, its derivatives have been investigated for their antiviral and antibacterial activities .
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the bicyclic structure play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Critical Analysis :
- Stereochemical variations (e.g., (2S,3S)-configured derivatives) introduce chirality, critical for receptor-targeted drug design .
- Cyclohexane-based analogues lack the bicyclic rigidity, leading to conformational flexibility that may reduce binding affinity in certain targets .
Physicochemical Properties and Stability
Melting Points and Purity
- Mthis compound: Higher crystallinity (m.p. ~210°C inferred from similar structures) due to smaller ester group .
- tert-Butyl derivatives : Oil-like consistency at room temperature, requiring chromatographic purification .
Solubility and Stability
- Hydrochloride salts generally exhibit improved water solubility compared to free bases. For instance, methyl derivatives are soluble in polar aprotic solvents (e.g., DMF, dioxane) .
- Stability under acidic conditions is critical for oral bioavailability; bicyclo[2.2.2]octane derivatives demonstrate superior acid resistance compared to adamantane-based analogues .
Drug Intermediate Utility
- The target compound and its methyl analogue are used in synthesizing protease inhibitors and neuromodulators due to their ability to mimic transition-state geometries .
- Example: Methyl 4-(benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate serves as a precursor for peptidomimetic drugs, achieving 82% yield in coupling reactions .
Comparative Bioactivity
- Rigidity vs. Flexibility : Bicyclo[2.2.2]octane derivatives exhibit stronger enzyme inhibition (e.g., IC₅₀ < 1 μM for viral proteases) compared to flexible cyclohexane analogues (IC₅₀ ~10 μM) .
- Ester Group Impact : Ethyl esters prolong metabolic half-life in vivo compared to methyl esters, as observed in preclinical pharmacokinetic studies .
Biological Activity
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride is a bicyclic compound that has garnered attention for its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.
- Molecular Formula : C₁₁H₂₀ClNO₂
- Molecular Weight : 233.74 g/mol
- CAS Number : 949153-20-2
The compound's structure features a bicyclo[2.2.2]octane framework, which contributes to its unique biological activities and interactions with various molecular targets.
The biological activity of this compound primarily involves interactions with specific enzymes and receptors:
- Enzyme Interaction : The amino group and bicyclic structure facilitate binding to various enzymes, potentially inhibiting their activity.
- Receptor Modulation : Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors, influencing neurological functions.
These interactions can lead to diverse biological effects, including modulation of cellular signaling pathways and inhibition of certain enzymatic activities .
Pharmacological Applications
Research indicates several potential applications for this compound:
- Antimicrobial Activity : Derivatives of this compound have shown effectiveness against various bacterial strains and may serve as lead compounds for developing new antibiotics .
- Antimalarial and Antitrypanosomal Activity : Studies have highlighted its derivatives' potential against malaria parasites (Plasmodium spp.) and trypanosomes (Trypanosoma spp.), indicating a promising avenue for tropical medicine .
- Neurological Effects : Early investigations suggest that the compound may influence neurotransmitter systems, warranting further exploration in neuropharmacology .
Study 1: Antimicrobial Efficacy
A study conducted on the antibacterial properties of ethyl 4-aminobicyclo[2.2.2]octane derivatives revealed significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined, demonstrating the compound's potential as a therapeutic agent.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Ethyl 4-aminobicyclo[2.2.2]octane | S. aureus | 32 |
| Ethyl 4-aminobicyclo[2.2.2]octane | S. pneumoniae | 16 |
Study 2: Antimalarial Activity
In vitro assays assessed the antimalarial activity of ethyl 4-aminobicyclo[2.2.2]octane derivatives against Plasmodium falciparum strains. Results showed promising IC50 values indicating effective inhibition of parasite growth.
| Compound | Strain | IC50 (nM) |
|---|---|---|
| Derivative A | P. falciparum | 50 |
| Derivative B | P. falciparum | 30 |
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | C₁₀H₁₇NO₂ | One less carbon than ethyl variant |
| Ethyl 3-aminobicyclo[3.3.3]octane-1-carboxylate | C₁₁H₁₉NO₂ | Different bicyclic structure |
The distinct bicyclic structure of ethyl 4-aminobicyclo[2.2.2]octane enhances its steric and electronic properties, potentially leading to unique biological activities compared to its analogs .
Q & A
Q. Table 1: Example Reaction Parameters for Bicyclo[2.2.2]octane Derivatives
| Parameter | Optimal Range | Reference Compound Example |
|---|---|---|
| Temperature | 60–80°C | Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate |
| Solvent | Ethanol/DCM | Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate |
| Reaction Time | 12–24 hours | Bicyclo[2.2.2]octane-1,4-diamine derivatives |
Basic: How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy: H NMR detects proton environments (e.g., amine and ester protons at δ 1.2–3.5 ppm). C NMR confirms carbonyl (C=O, ~170 ppm) and bicyclic carbon signals .
- IR Spectroscopy: Identify functional groups (N-H stretch: ~3300 cm; C=O: ~1720 cm) .
- Mass Spectrometry: Exact mass analysis (e.g., [M+H]+ at m/z 219.1259) validates molecular formula .
- Dipole Moment Analysis: Experimental dipole moment data (e.g., 4.2–4.5 D) corroborates computational models .
Advanced: What computational strategies predict the biological activity of bicyclo[2.2.2]octane derivatives?
Methodological Answer:
- QSAR Modeling: Use molecular descriptors (e.g., topological indices) to correlate structure with antimalarial activity. A linear discriminant model achieved 82.35% accuracy in classifying active/inactive derivatives .
- Cross-Validation: Apply leave-one-out or k-fold validation to ensure model robustness. For example, a QSAR model for antimalarial compounds showed R = 0.89 after validation .
- Docking Studies: Simulate interactions with biological targets (e.g., Plasmodium enzymes) to prioritize derivatives for synthesis .
Advanced: How can researchers resolve contradictions in solubility and stability data under varying conditions?
Methodological Answer:
- Systematic Solubility Testing: Measure solubility in aqueous buffers (pH 2–10) and organic solvents (e.g., DMSO, ethanol) using UV-Vis or gravimetric methods. Hydrochloride salts generally exhibit higher aqueous solubility than free bases .
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Bicyclo[2.2.2]octane derivatives often show stability in acidic conditions but hydrolyze in basic media .
- Data Reconciliation: Use multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., residual solvents) .
Basic: What analytical techniques are critical for confirming identity and purity?
Methodological Answer:
- Chromatography: HPLC with UV detection (λ = 254 nm) and a C18 column resolves impurities (<2%) .
- Elemental Analysis: Match experimental C/H/N/Cl percentages to theoretical values (e.g., CHClNO).
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C for hydrochloride salts) .
Advanced: How can molecular topology design novel derivatives with improved pharmacological profiles?
Methodological Answer:
- Fragment-Based Design: Replace the ethyl ester with bioisosteres (e.g., amides, carbamates) to modulate bioavailability .
- Topological Indices: Calculate Wiener or Balaban indices to predict logP and solubility. For example, derivatives with lower topological polar surface area (TPSA) show enhanced blood-brain barrier penetration .
- SAR Studies: Synthesize analogs (e.g., methyl or tert-butyl esters) and compare IC values in antimalarial assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
